5,7-Di-O-(beta-hydroxyethyl)rutoside
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Overview
Description
5,7-Di-O-(beta-hydroxyethyl)rutoside: is a hydroxyethyl derivative of rutosides, which are semisynthetic derivatives of plant constituents. This compound is closely related to the natural flavonoid rutin but is not found in food. It is typically taken as a supplement and is known for its potential health benefits, particularly in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,7-Di-O-(beta-hydroxyethyl)rutoside involves the hydroxyethylation of rutosides. The process typically includes the reaction of rutin with ethylene oxide under controlled conditions to introduce hydroxyethyl groups at specific positions on the rutoside molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Di-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Di-O-(beta-hydroxyethyl)rutoside is used as a model compound to study the effects of hydroxyethylation on the chemical properties of flavonoids. It is also used in the synthesis of other hydroxyethyl derivatives for various applications .
Biology: In biology, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in research to understand the mechanisms by which hydroxyethylated flavonoids interact with biological systems .
Medicine: In medicine, this compound is used in the treatment of chronic venous insufficiency and hypertensive microangiopathy. It is also being investigated for its potential protective effects against adriamycin-induced toxicity in rats .
Industry: In industry, this compound is used in the formulation of dietary supplements and pharmaceuticals. It is valued for its potential health benefits and is included in products aimed at improving vascular health .
Mechanism of Action
The mechanism of action of 5,7-Di-O-(beta-hydroxyethyl)rutoside involves its interaction with the microvascular endothelium. The compound reduces capillary permeability and edema by stabilizing the endothelial barrier. It also exhibits antioxidant properties, which help protect cells from oxidative stress .
Molecular Targets and Pathways:
Endothelial Cells: The compound stabilizes the endothelial barrier, reducing capillary permeability.
Oxidative Stress Pathways: It acts as an antioxidant, neutralizing free radicals and reducing oxidative damage.
Comparison with Similar Compounds
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 5,7-Di-O-(beta-hydroxyethyl)rutoside is unique among its similar compounds due to its specific hydroxyethylation pattern. This unique structure may contribute to its distinct biological activities and therapeutic potential. While other hydroxyethylrutosides share similar properties, the specific positions of the hydroxyethyl groups in this compound may result in different interactions with biological targets and varying degrees of efficacy .
Properties
CAS No. |
862127-03-5 |
---|---|
Molecular Formula |
C31H38O18 |
Molecular Weight |
698.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-17(44-7-5-33)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-15(34)16(35)8-13/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 |
InChI Key |
UPGVMQZXOVYKSE-MVXJRKCZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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